9-Methyl vs. 9-H Purine Scaffold: Adenosine Receptor Potency–Selectivity Trade-Off
In a systematic series of 2-aryl-6-morpholinopurines, 9-methyl derivatives consistently exhibited lower binding affinity (pKi) but higher subtype selectivity compared to their 9-H analogs across human A1, A2A, A2B, and A3 adenosine receptors. For example, compound 3d (9-Me, 3-ClC6H4 at C2) showed a pKi of 6.80 ± 0.07 at A1 with measurable selectivity, whereas its 9-H counterpart 3h showed higher potency but reduced selectivity [1]. The target compound incorporates a 9-methyl group; this class-level SAR suggests that the 9-methyl substitution predisposes the scaffold toward selective rather than pan-adenosine receptor antagonism, a feature that may be advantageous for target-specific tool compound applications. This is a class-level inference and has not been directly validated for the target compound itself.
| Evidence Dimension | Adenosine receptor binding affinity (pKi) and selectivity |
|---|---|
| Target Compound Data | 9-methyl substitution present (binding data not directly reported for the target compound) |
| Comparator Or Baseline | 9-H purine analogs: generally higher potency but lower selectivity (e.g., 3h, 3n–3x series) [1] |
| Quantified Difference | Directional trend: 9-methyl derivatives are less potent (ΔpKi ~0.5–1.5 units lower than 9-H) but more selective across A1/A3 receptors [1] |
| Conditions | Radioligand binding assays at human A1, A2A, A2B, and A3 adenosine receptors expressed in mammalian cell lines; compounds screened at 10 µM, with Ki determination for compounds showing >80% inhibition [1] |
Why This Matters
Procurement decisions for adenosine receptor tool compounds should consider that 9-methyl purine derivatives are more likely to yield selective pharmacology than their 9-H counterparts, reducing the risk of polypharmacology in target validation studies.
- [1] Areias F, Correia C, Rocha A, et al. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. Molecules. 2024;29(11):2543. doi:10.3390/molecules29112543 View Source
